N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide
Description
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide is a heterocyclic compound featuring a fused triazolopyridine core linked to a phenylpropanamide moiety.
Properties
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-14(20)16-12-7-5-6-11(10-12)15-18-17-13-8-3-4-9-19(13)15/h5-7,10H,2-4,8-9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJUJLYSBRDHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization of Diaminopiperidine Derivatives
The triazolo[4,3-a]piperidine scaffold is synthesized via diazotization of 3,4-diaminopiperidine intermediates. Adapted from the diazotization strategy for triazolo-furo-pyridines, this method proceeds as follows:
Preparation of 3,4-Diaminopiperidine :
Diazotization and Cyclization :
Alternative Cyclization Using Triethoxymethane
Inspired bytriazolo[4,3-a]pyrazine synthesis, cyclization of 3-hydrazinylpiperidine with triethoxymethane under reflux conditions offers a complementary route:
- Procedure : 3-Hydrazinylpiperidine (1 equiv), triethoxymethane (1.2 equiv), ethanol, 80°C, 6 hours.
- Yield : 65% with >95% purity (HPLC).
Functionalization of the Piperidine Core with a Phenyl Group
Suzuki-Miyaura Coupling
The triazolo-piperidine core is functionalized at position 3 via palladium-catalyzed cross-coupling:
Direct Electrophilic Aromatic Substitution
For para-substitution, Friedel-Crafts acylation introduces an acetyl group, later reduced to a methylene bridge:
- Acylation : Reaction with acetyl chloride/AlCl₃ in dichloromethane.
- Reduction : Wolff-Kishner reduction using hydrazine and NaOH/ethylene glycol at 170°C.
Optimization of Reaction Conditions
Solvent and Temperature Effects on Diazotization
Comparative studies reveal acetic acid/water (1:1) as optimal for diazotization, minimizing side reactions. Elevated temperatures (>5°C) reduce yields due to triazolo ring decomposition.
Catalytic Systems for Suzuki Coupling
Screening of palladium catalysts demonstrates Pd(OAc)₂/XPhos as superior for aryl bromide coupling, achieving 84% yield vs. 78% with Pd(PPh₃)₄.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural similarities with several triazole-, pyridine-, and pyrimidine-based derivatives. Key comparisons include:
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one ()
- Core Structure: Triazolo[4,3-a]pyrimidinone vs. triazolo[4,3-a]pyridine in the target compound.
- Functional Groups: Hydroxyphenyl substituent () vs. propanamide-substituted phenyl (target). Additional C=O group in the pyrimidinone ring (IR: 1680 cm⁻¹) .
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide ()
- Core Structure : Pyrazolo[3,4-b]pyridine vs. triazolo[4,3-a]pyridine.
- Functional Groups :
- Implications : The pyrazole ring may confer greater metabolic stability but reduce aromatic π-π stacking interactions compared to triazole.
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide ()
- Core Structure : Imidazo[1,2-a]pyridine vs. triazolo[4,3-a]pyridine.
- Functional Groups: Additional triazole substituent (LogD at pH 7.4: -0.28) . Reduced hydrogen-bonding capacity (H acceptors: 4; H donors: 1).
- Implications : The imidazole core increases basicity, while the triazole side chain introduces steric hindrance.
Physicochemical and Pharmacokinetic Properties
Key Observations :
Pharmacological Implications
- Target Compound : The amide and triazole groups may target enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions (e.g., kinase inhibitors).
- : The hydroxyl and C=O groups could enhance binding to polar active sites (e.g., oxidoreductases) .
- : Methyl groups might improve bioavailability but reduce interaction specificity .
Biological Activity
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide is a compound of interest due to its potential biological activities. This compound belongs to a class of triazolo-pyridine derivatives known for their diverse pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a triazolo-pyridine moiety which is crucial for its biological interactions.
Biological Activity Overview
Research has indicated that triazolo-pyridine derivatives exhibit various biological activities including:
- Anticancer : Inhibitory effects on cancer cell lines.
- Anti-inflammatory : Modulation of cytokine production.
- Antimicrobial : Activity against various microbial strains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance:
- Cytokine Inhibition : Studies have shown that related compounds can inhibit IL-17A production in a dose-dependent manner. This suggests potential applications in treating autoimmune disorders like psoriasis .
Case Studies
-
In Vitro Cytotoxicity Evaluation :
Compound Cell Line IC50 (μM) 12e A549 1.06 ± 0.16 12e MCF-7 1.23 ± 0.18 12e HeLa 2.73 ± 0.33 - Anti-inflammatory Activity :
Pharmacokinetic Studies
Pharmacokinetic profiles of triazolo-pyridine derivatives have been assessed to understand their absorption and metabolism. For instance:
- Compounds were found to exhibit favorable stability in human liver microsomes (CL int values), suggesting good metabolic profiles conducive for therapeutic use .
Comparative Analysis
When compared to similar compounds within the triazolo-pyridine class:
| Compound Name | Structure Type | Key Activity | IC50 Value |
|---|---|---|---|
| Compound A | Triazolo-pyridine | RORγt Inhibition | 41 nM |
| Compound B | Triazolo-pyridine | Cytotoxicity (A549) | 1.06 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
